1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)6-4-8-13-7-3-5-10(9-14)11(13)15/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
CKQFRXGMVKVZEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CC=C(C1=O)C=O |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-(Dimethylamino)propyl Side Chain
The 3-(dimethylamino)propyl substituent is commonly introduced via alkylation reactions using haloalkylamines or through reductive amination of the aldehyde group with dimethylaminopropyl amines.
For example, alkylation of the dihydropyridine core bearing a reactive site (such as an amine or hydroxyl group) with 3-(dimethylamino)propyl halides under basic conditions can yield the desired substituted product.
Alternatively, reductive amination of the aldehyde group on the dihydropyridine ring with 3-(dimethylamino)propylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) can afford the target compound with high selectivity.
Purification and Characterization
Purification is typically achieved by silica gel column chromatography using appropriate solvent systems such as petroleum ether/ethyl acetate mixtures.
The final compound is characterized by proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination to confirm structure and purity.
Comparative Data Summary of Key Steps
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation (acetylacetone + cyanoacetamide) | K2CO3 in water, <35 °C, 24 h | 87.7 | Formation of dihydropyridine nitrile |
| 2 | Hydrogenation (nitrile to amine) | Raney Ni, H2 balloon, methanol, 50 °C, 11 h | 87.5 | Aminomethyl derivative formation |
| 3 | Alkylation or reductive amination | Haloalkylamine or amine + reducing agent | Variable | Introduction of 3-(dimethylamino)propyl side chain |
| 4 | Purification | Silica gel chromatography | - | Ensures product purity |
Research Findings and Optimization Notes
The initial condensation is sensitive to temperature and pH; maintaining temperature below 35 °C prevents side reactions and ensures high purity of the intermediate.
Hydrogenation conditions require careful control of pressure and catalyst to avoid over-reduction or degradation of the dihydropyridine ring.
Alkylation efficiency depends on the choice of base, solvent, and alkylating agent; polar aprotic solvents and mild bases favor higher yields and fewer by-products.
Reductive amination offers a more selective route to introduce the dimethylaminopropyl group, minimizing side reactions and allowing for easier purification.
Characterization data such as ^1H NMR shifts around δ 6.16 ppm (singlet for dihydropyridine proton) and mass spectral peaks corresponding to the molecular ion confirm the successful synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Molecular Weight and Functional Diversity
The target compound’s higher molecular weight (346.34 g/mol) relative to analogs like the boronic acid derivative (153.95 g/mol) reflects its extended alkyl chain and tertiary amine group. This increases steric bulk, which may influence binding affinity in biological systems or solubility in organic solvents .
Pharmacological Relevance
While the target compound lacks direct pharmacological data, structurally related compounds like Cabergoline (C26H37N5O2) share the 3-(dimethylamino)propyl substituent.
Research Implications and Limitations
Biological Activity
1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, with the CAS number 1447952-87-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- Structure : The compound features a dihydropyridine core, which is known for its diverse biological activities.
The compound exhibits various biological activities primarily linked to its ability to interact with specific biological targets. Research indicates that it may function as a modulator of certain enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of dihydropyridine derivatives, including this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde showed significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Bacterial Inhibition : It exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 62.5 to 125 µM against Staphylococcus aureus and Escherichia coli .
Case Study 1: Cytotoxicity in Cancer Cells
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various dihydropyridine derivatives, including our compound. The study highlighted that modifications on the nitrogen atom significantly influenced the cytotoxic profile. The results indicated that compounds with dimethylamino groups had enhanced activity against MCF-7 cells compared to other derivatives .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of dihydropyridine derivatives. The study found that the compound displayed significant activity against biofilms formed by Staphylococcus epidermidis and Pseudomonas aeruginosa. The mechanism was attributed to the inhibition of biofilm formation and disruption of bacterial cell membranes .
Structure-Activity Relationship (SAR)
The structure of 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde plays a crucial role in its biological activity. Key observations include:
- Dimethylamino Group : Enhances solubility and interaction with biological targets.
- Dihydropyridine Core : Essential for anticancer and antimicrobial activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
